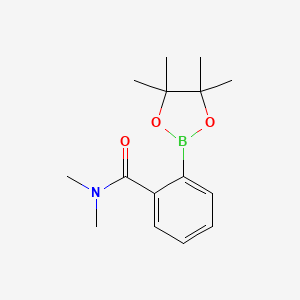
(3-(Benzylamino)-5-nitrophenyl)boronic acid hydrochloride
Descripción general
Descripción
Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . They are commonly used as reagents in Suzuki-Miyaura coupling reactions, where they can be used to form C-C bonds by the reaction with aryl or vinyl halides .
Synthesis Analysis
The main strategies to build up boronic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The general structure of boronic acids is R-B(OH)2, where R is an alkyl or aryl group . The boron atom in boronic acids is sp2 hybridized, meaning the three groups attached to boron lie in a plane with bond angles of 120°. The empty p orbital forms a “half-bond” with one of the oxygen atoms .Chemical Reactions Analysis
Boronic acids are known to undergo Suzuki-Miyaura cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of the boronic acid to a metal catalyst, typically palladium .Physical And Chemical Properties Analysis
Boronic acids are generally stable and readily prepared . They are solids that tend to exist as mixtures of oligomeric anhydrides, particularly the cyclic six-membered boroxines .Aplicaciones Científicas De Investigación
Spectroscopic Applications
- Fourier Transform Spectroscopy Studies : A study investigated analogs of boron derivatives of aminophosphonic acids, including compounds structurally related to (3-(Benzylamino)-5-nitrophenyl)boronic acid, using Fourier Transform Infrared (FTIR), Raman, and Surface-Enhanced Raman Spectroscopy (SERS). These spectroscopic techniques provided insights into the dimeric nature of these compounds in solid states, formed by H-bonding interactions between the -B(OH)2 moieties of each monomer, and revealed information about their adsorption geometry on silver substrates (Piergies et al., 2012).
Organic Synthesis
- Catalytic Activity in Biomimetic Hydrolysis : Another research focused on the catalytic activity of primary amine palladacycles, including those related to (3-(Benzylamino)-5-nitrophenyl)boronic acid, in the biomimetic hydrolysis of N-t-BOC-S-methionine p-nitrophenyl ester. It was found that certain benzylamine and α-methylbenzylamine complexes exhibited significantly higher catalytic activity compared to their dimethylbenzylamine counterparts (Kurzeev et al., 2000).
Material Science
- Polyethylene Glycol-Wrapped Single-Walled Carbon Nanotubes : Research into phenyl boronic acids, including variants similar to (3-(Benzylamino)-5-nitrophenyl)boronic acid, explored their use in conjugation with polyethylene glycol for dispersing single-walled carbon nanotubes (SWNTs) in water. This study demonstrated how the structure of boronic acids impacts the photoluminescence quantum yield of SWNTs, providing insights into their potential applications in nanotechnology and materials science (Mu et al., 2012).
Supramolecular Chemistry
- Boronic Acid Polymers for Amide Bond Formation : The synthesis and investigation of electron-deficient borinic acid polymers, inspired by the chemical framework of (3-(Benzylamino)-5-nitrophenyl)boronic acid, highlighted their potential as catalysts in amide bond formation. These polymers exhibit Lewis acidic characteristics, suggesting applications in supramolecular materials, chemo- and biosensors, and as supported catalysts (Baraniak et al., 2019).
Mecanismo De Acción
In the Suzuki-Miyaura coupling, the mechanism of action involves the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, transmetalation of the boronic acid to the palladium(II) complex, and finally reductive elimination to form the C-C bond and regenerate the palladium(0) complex .
Direcciones Futuras
Boronic acids have found a widespread use in molecular sciences, ranging from synthetic organic and supramolecular chemistry to medicinal chemistry and chemical biology . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates .
Propiedades
IUPAC Name |
[3-(benzylamino)-5-nitrophenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BN2O4.ClH/c17-14(18)11-6-12(8-13(7-11)16(19)20)15-9-10-4-2-1-3-5-10;/h1-8,15,17-18H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXGPPOSKCOXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=C2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657149 | |
| Record name | [3-(Benzylamino)-5-nitrophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-78-6 | |
| Record name | Boronic acid, B-[3-nitro-5-[(phenylmethyl)amino]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Benzylamino)-5-nitrophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


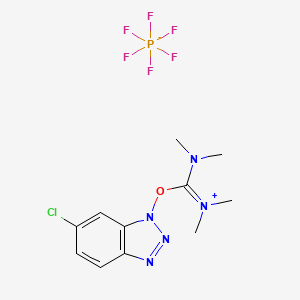

![N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1438398.png)
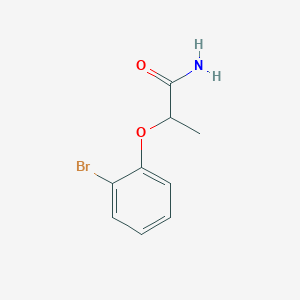
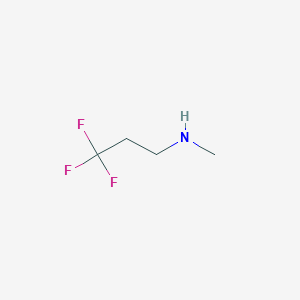
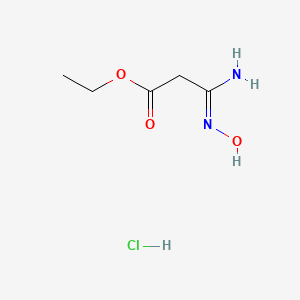
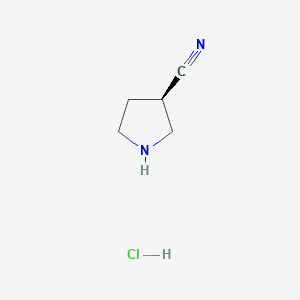
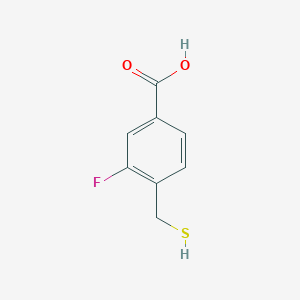
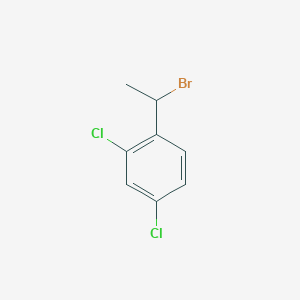
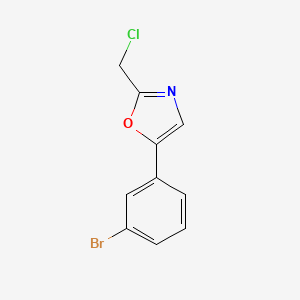
![7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1438411.png)
![3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438412.png)

